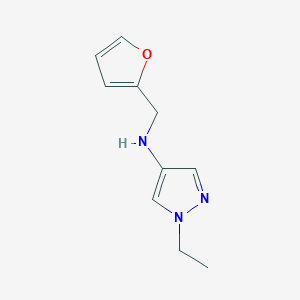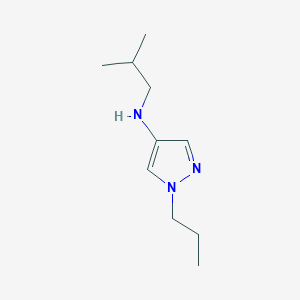![molecular formula C15H20FN3S B11736926 [(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11736926.png)
[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1-Cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(5-Fluorthiophen-2-yl)methyl]amin ist eine heterocyclische Verbindung, die einen Pyrazolring und einen Thiophenring aufweist.
Vorbereitungsmethoden
Die Synthese von [(1-Cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(5-Fluorthiophen-2-yl)methyl]amin umfasst typischerweise folgende Schritte:
Bildung des Pyrazolrings: Dies kann durch Reaktion eines geeigneten Hydrazinderivats mit einem 1,3-Diketon unter sauren oder basischen Bedingungen erreicht werden.
Einführung der Cyclopentyl- und Methylgruppen: Diese Gruppen können durch Alkylierungsreaktionen unter Verwendung geeigneter Alkylhalogenide eingeführt werden.
Bildung des Thiophenrings: Der Thiophenring kann durch eine Vielzahl von Methoden synthetisiert werden, darunter die Gewald-Reaktion, die die Kondensation eines Ketons mit einem Nitril und elementarem Schwefel beinhaltet.
Kopplung des Pyrazol- und Thiophenrings: Dies kann durch eine Kreuzkupplungsreaktion, wie z. B. die Suzuki- oder Stille-Kupplung, unter Verwendung geeigneter Boronsäuren oder Stannane erreicht werden.
Analyse Chemischer Reaktionen
[(1-Cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(5-Fluorthiophen-2-yl)methyl]amin durchläuft verschiedene Arten von chemischen Reaktionen:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung entsprechender Oxide führt.
Reduktion: Die Reduktion kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, was zur Bildung reduzierter Derivate führt.
Substitution: Die Verbindung kann je nach Art der Substituenten und den Reaktionsbedingungen nucleophile oder elektrophile Substitutionsreaktionen eingehen. Häufige Reagenzien sind Halogene, Alkylhalogenide und Nucleophile wie Amine oder Thiole.
Wissenschaftliche Forschungsanwendungen
[(1-Cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(5-Fluorthiophen-2-yl)methyl]amin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Die Verbindung wird aufgrund ihrer einzigartigen strukturellen Merkmale und biologischen Aktivität auf ihr Potenzial als Therapeutikum untersucht.
Organische Synthese: Sie dient als Baustein für die Synthese komplexerer heterocyclischer Verbindungen.
Biologische Studien: Die Verbindung wird in Studien verwendet, um ihre Interaktion mit biologischen Zielstrukturen und ihr Potenzial als Medikamentenkandidat zu verstehen.
Industrielle Anwendungen: Sie wird für die Entwicklung neuer Materialien und chemischer Prozesse untersucht.
Wirkmechanismus
Der Wirkmechanismus von [(1-Cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(5-Fluorthiophen-2-yl)methyl]amin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann an diese Zielstrukturen binden, ihre Aktivität modulieren und zu verschiedenen biologischen Wirkungen führen. Die genauen beteiligten Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab.
Wirkmechanismus
The mechanism of action of [(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
[(1-Cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(5-Fluorthiophen-2-yl)methyl]amin kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
Pyrazolderivate: Diese Verbindungen teilen sich die Pyrazolringstruktur und zeigen eine ähnliche Reaktivität und biologische Aktivität.
Thiophenderivate: Diese Verbindungen enthalten den Thiophenring und sind für ihre elektronischen Eigenschaften und Anwendungen in der Materialwissenschaft bekannt.
Heterocyclische Amine: Diese Verbindungen weisen stickstoffhaltige Ringe auf und werden für ihre medizinischen und synthetischen Anwendungen umfassend untersucht.
Die Einzigartigkeit von [(1-Cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(5-Fluorthiophen-2-yl)methyl]amin liegt in der Kombination aus Pyrazol- und Thiophenring, die ihr eindeutige chemische und biologische Eigenschaften verleiht.
Eigenschaften
Molekularformel |
C15H20FN3S |
|---|---|
Molekulargewicht |
293.4 g/mol |
IUPAC-Name |
N-[(1-cyclopentyl-3-methylpyrazol-4-yl)methyl]-1-(5-fluorothiophen-2-yl)methanamine |
InChI |
InChI=1S/C15H20FN3S/c1-11-12(8-17-9-14-6-7-15(16)20-14)10-19(18-11)13-4-2-3-5-13/h6-7,10,13,17H,2-5,8-9H2,1H3 |
InChI-Schlüssel |
YNPWJKJABAQTLU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C=C1CNCC2=CC=C(S2)F)C3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11736852.png)
![2-[3-(4-Cyanoanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile](/img/structure/B11736857.png)
![N-[(furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11736865.png)
![4-Amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B11736867.png)

![2-(2-Chlorobenzoyl)-3-[(5-methyl-1,2-oxazol-3-yl)amino]prop-2-enenitrile](/img/structure/B11736875.png)
![N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11736881.png)
![Tert-butyl 2-{[(dimethylamino)methylidene]amino}-1,3-thiazole-5-carboxylate](/img/structure/B11736890.png)
![1-cyclopentyl-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11736897.png)
![[(1-ethyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11736898.png)


![1-(difluoromethyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11736907.png)
![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11736911.png)
